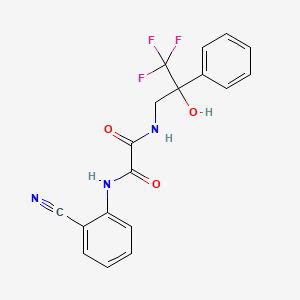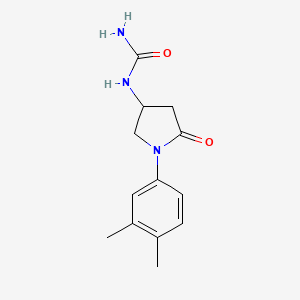![molecular formula C11H12O3 B2476230 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid CAS No. 111009-36-0](/img/structure/B2476230.png)
2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves alkylation or amidation with propargyl bromide or propargylamine . In the O-alkylation of compounds containing an active hydroxy group, a weak base (potassium carbonate) in DMF is used to produce the corresponding O .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C11H12O3 . The compound consists of a phenylpropene group attached to an acetic acid group via an oxygen atom .Applications De Recherche Scientifique
Insect Attraction and Pest Management
The compound has been investigated for its potential in pest management. Studies found that acetic acid and phenylacetaldehyde, when presented together, created a stronger lure than either chemical alone for certain moth species, such as the alfalfa looper and the armyworm. This suggests potential applications in developing more effective traps or lures for pest control in agricultural settings (Landolt et al., 2013).
Pharmaceutical Research
The compound's structure is closely related to various pharmaceutical compounds, which have been studied for their pharmacological properties:
Mucomembranous Protection
Novel derivatives, synthesized by a reaction involving a similar structure, showed significant mucomembranous protective effects, indicating potential applications in protecting stomach mucosa and treating ulcers (Mathew, Suresh, & Anbazhagan, 2013).
Antinociceptive Activity
Another related compound demonstrated promising antinociceptive activity in various pain models, suggesting potential for development into new analgesics (dos Santos et al., 2008).
Ulcerative Colitis Treatment
Related compounds showed effectiveness in treating ulcerative colitis in animal models, indicating potential as a new treatment option (Jilani, Shomaf, & Alzoubi, 2013).
Anticonvulsant and Antinociceptive Activity
Similar compounds derived from the structure showed significant anticonvulsant and antinociceptive activities in animal models, suggesting potential applications in treating seizures and pain (Rapacz et al., 2016).
Analgesic and Antiplatelet Activity
Related structures demonstrated better analgesic and antiplatelet activity compared to acetylsalicylic acid without noticeable toxicity, indicating potential for safer pain management and treatment of cardiovascular conditions (Caroline et al., 2019).
Anti-inflammatory Pain Management
Compounds structurally related to 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid, such as vanillic acid, demonstrated significant analgesic and anti-inflammatory effects in various murine inflammation models, suggesting potential for developing new anti-inflammatory drugs (Calixto-Campos et al., 2015).
Food Safety and Preservation
This compound's related compounds, like peroxy acetic acid, are extensively used as antimicrobials in food processing. Research on the efficacy of these compounds against various pathogens indicates their crucial role in maintaining food safety and extending shelf life (Vaddu et al., 2020).
Environmental and Ecological Studies
The metabolism and environmental fate of related compounds, such as 2,4-dichlorophenoxyacetic acid, were studied in aquatic species. Understanding these processes is crucial for assessing the environmental impact of these chemicals and for developing strategies to mitigate their adverse effects (Barnekow et al., 2001).
Propriétés
IUPAC Name |
2-[(E)-3-phenylprop-2-enoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYUPRPMZCHSH-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)
![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)
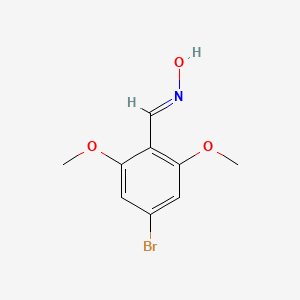
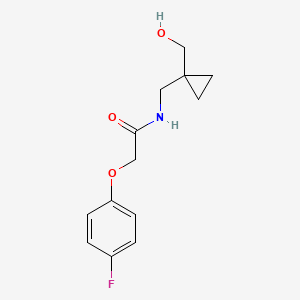
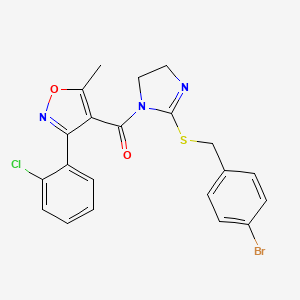
![2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B2476157.png)
![2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2476158.png)
![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2476159.png)
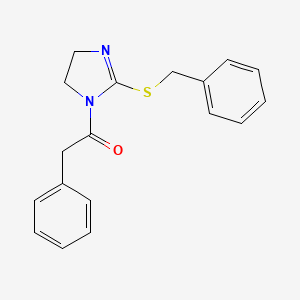
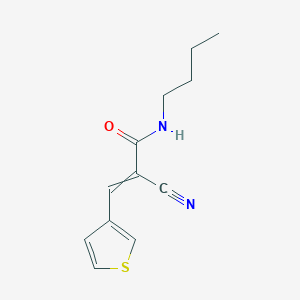
![Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476166.png)
